molecular formula C10H13NO2 B1146535 Phenacetin CAS No. 69323-74-6

Phenacetin

Numéro de catalogue: B1146535
Numéro CAS: 69323-74-6
Poids moléculaire: 184.25 g/mol
Clé InChI: CPJSUEIXXCENMM-WNWXXORZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phenacetin, also known as N-(4-Ethoxyphenyl)acetamide, is a white crystalline odorless substance . It was introduced as a drug in the late nineteenth century and exhibits analgesic and antipyretic activities due to its cyclooxygenase-3 inhibiting properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of an amine with an anhydride to form an amide . This process is a straightforward, two-step “one-pot” organic synthesis .


Molecular Structure Analysis

This compound has a molecular formula of C10H13NO2 and a relative molecular mass of 179.22 . Its structure includes an acetanilide derivative where the hydroxyl group is replaced with an ethanolic group .


Chemical Reactions Analysis

This compound’s thermodynamic properties in solid state and in saturated conditions in neat and binary solvents were characterized based on differential scanning calorimetry and spectroscopic solubility measurements .


Physical And Chemical Properties Analysis

This compound has a density of 1.099 g/cm3, a melting point of 133-136 °C, and a boiling point of 132 °C . It is slightly soluble in water, with a solubility of 0.076 g/100 mL .

Applications De Recherche Scientifique

  • Controlled Drug Release : A study by Ilić-Stojanović et al. (2012) explored the use of thermo-sensitive hydrogels for the controlled release of phenacetin, indicating its potential as a model drug in drug delivery systems Ilić-Stojanović et al. (2012).

  • Degradation and Removal Mechanism : Xiao and Zhang (2016) investigated the electro-catalytic oxidation of this compound in alkaline media, focusing on its degradation pathway and removal mechanism, which is vital for understanding its environmental impact Xiao and Zhang (2016).

  • Effects on Cellular Proliferation : Kunze and Möhlmann (1983) studied the proliferation-stimulating effect of this compound on rat urothelium and papillary epithelium, contributing to understanding its potential biological effects Kunze and Möhlmann (1983).

  • Metabolic Activation and Adverse Effects : Kobayashi et al. (2012) analyzed how metabolic activation by specific enzymes causes this compound-induced methemoglobinemia, providing insights into its adverse effects and metabolic pathways Kobayashi et al. (2012).

  • Carcinogenic Effects : Kunze, Wöltjen, and Albrecht (1983) conducted experiments to evaluate whether this compound has a carcinogenic effect on rat urothelium, contributing to the understanding of its long-term health impacts Kunze, Wöltjen, and Albrecht (1983).

  • Effect on Nitrifiers in Wastewater Treatment : Wu et al. (2021) explored this compound's impact on nitrifiers in wastewater treatment processes, highlighting its influence on environmental health and treatment technologies Wu et al. (2021).

  • Pharmacokinetics in Animals : Whiterock et al. (2012) studied the pharmacokinetics of this compound in CYP1A2-deficient Beagle dogs, providing valuable data for veterinary medicine and comparative pharmacology Whiterock et al. (2012).

  • Respiratory Inhibition : Druery and Dawson (1979) investigated the inhibition of respiration by this compound in isolated rat kidney tubules and mitochondria, contributing to the understanding of its cellular effects Druery and Dawson (1979).

  • Hepatic Function Test : Breen et al. (1984) utilized this compound in a breath test to measure hepatic function, suggesting its application in clinical diagnostics Breen et al. (1984).

  • Stable Isotope Analysis : Ladroue et al. (2017) used stable isotopes to study this compound as a common cocaine cutting agent, contributing to forensic science and drug monitoring Ladroue et al. (2017).

Mécanisme D'action

Target of Action

Phenacetin primarily targets the Prostaglandin G/H synthase 1 (COX-1) . This enzyme plays a crucial role in the production of prostaglandins, which are signaling molecules derived from lipids and play a significant role in pain sensation and modulation .

Mode of Action

This compound’s analgesic effects are due to its actions on the sensory tracts of the spinal cord . In addition, this compound has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point .

Biochemical Pathways

This compound disrupts the synthesis of prostaglandins by impeding the function of the enzyme COX . This reduces pain perception and may also induce sedation and euphoria . The disruption of cellular pathways that results from the production of NAPQI provides a source of potential biomarkers of the severity of the damage .

Pharmacokinetics (ADME Properties)

It is known that this compound is metabolized in the body to paracetamol .

Result of Action

This compound’s action results in analgesic and antipyretic effects due to its impact on the sensory tracts of the spinal cord and its depressant action on the heart . A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .

Action Environment

Environmental factors such as diet and exposure to certain chemicals can influence the metabolism of drugs, including this compound . For instance, cigarette smoking has been shown to decrease the bioavailability of this compound and increase dosage requirements of other drugs by enhancing their rate of metabolism .

Orientations Futures

Future research could focus on the discovery and development of more efficacious CYP1A inhibitors for specific purposes, such as chemo-preventive agents or as tool molecules in hCYP1A–related fundamental studies .

Analyse Biochimique

Biochemical Properties

Phenacetin interacts with various enzymes, proteins, and other biomolecules. The major metabolites of this compound are paracetamol, free and conjugated, and phenetidine . No N-hydroxythis compound was found, but experiments with N-hydroxythis compound as substrate showed that at low concentrations (as might be formed from this compound) it disappeared very rapidly from cell suspensions .

Cellular Effects

This compound has been found to pose potential threats to human and environmental health. Studies have found that the use of this compound is associated with cardiotoxicity and retinopathy in patients . Additionally, the oxidation product of this compound, 5-methoxy-phenoxetine, has been found to cause liver damage and potentially induce cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism to its major metabolites, paracetamol and phenetidine . These metabolites are formed through the action of various enzymes in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The isolated strain could completely degrade 100 mg/L this compound at an inoculum concentration of OD 600 1.5 within 80 h, utilizing the micropollutant as its sole carbon source for growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The metabolism of this compound and some of its metabolites have been examined in isolated rat hepatocytes. The overall pattern of metabolism was similar to that found in vivo by others .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized to its major metabolites, paracetamol and phenetidine, through the action of various enzymes in the body .

Propriétés

{ "Design of the Synthesis Pathway": "Phenacetin can be synthesized through a three-step process involving the acetylation of p-phenetidine, followed by nitration and reduction.", "Starting Materials": [ "p-phenetidine", "acetic anhydride", "concentrated sulfuric acid", "concentrated nitric acid", "sodium hydroxide", "water", "ice" ], "Reaction": [ "Step 1: Acetylation of p-phenetidine", "- Mix p-phenetidine, acetic anhydride, and concentrated sulfuric acid in a flask", "- Heat the mixture under reflux for 2 hours", "- Cool the mixture and pour it into ice-cold water", "- Collect the solid product by filtration and wash it with water", "- Dry the product to obtain p-acetophenetidide", "Step 2: Nitration of p-acetophenetidide", "- Dissolve p-acetophenetidide in concentrated nitric acid", "- Cool the mixture to 0-5°C and add concentrated sulfuric acid dropwise", "- Stir the mixture for 30 minutes and then pour it into ice-cold water", "- Collect the solid product by filtration and wash it with water", "- Dry the product to obtain p-nitroacetophenetidide", "Step 3: Reduction of p-nitroacetophenetidide", "- Dissolve p-nitroacetophenetidide in a mixture of water and sodium hydroxide", "- Add zinc dust to the mixture and stir it for 30 minutes", "- Filter the mixture and wash the solid product with water", "- Dry the product to obtain phenacetin" ] }

Numéro CAS

69323-74-6

Formule moléculaire

C10H13NO2

Poids moléculaire

184.25 g/mol

Nom IUPAC

N-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]acetamide

InChI

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1D3,3D2

Clé InChI

CPJSUEIXXCENMM-WNWXXORZSA-N

SMILES isomérique

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)NC(=O)C

SMILES

CCOC1=CC=C(C=C1)NC(=O)C

SMILES canonique

CCOC1=CC=C(C=C1)NC(=O)C

Synonymes

N-[(4-(Ethoxy-d5)phenyl]acetamide;  p-Acetophenetidide-d5;  4-(Acetylamino)phenetole-d5;  4-(Ethoxy-d5)-1-acetylaminobenzene;  4-(Ethoxy-d5)acetanilide;  4’-(Ethoxy-d5)acetanilide;  Aceto-4-phenetidine;  Acetophenetidin-d5;  Acetophenetidine-d5;  Acetopheneti

Origine du produit

United States

Synthesis routes and methods I

Procedure details

4-Ethoxyaniline (40 g, 0.29 mol) and triethylamine (61 mL, 0.44 mol) were dissolved in dichloromethane (200 mL). Acetic anhydride (30 mL, 0.32 mol) was added in drops thereto, and the mixture was stirred for 1 h at 0° C. to room temperature. 1N hydrochloric acid solution was added, and the reaction mixture was extracted with ethyl acetate, washed with sodium chloride solution, and dried over anhydrous magnesium sulfate to give the title compound.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5.0 g of phenetylamine was dissolved in 50 ml of methylene chloride, and 7.0 ml of triethylamine and 3.6 ml of acetyl chloride were added to the solution at 0° C. The solution was stirred at room temperature for 2 hours, washed with water, aqueous solution of citric acid, and saturated aqueous solution of sodium chloride, and dried with anhydrous magnesium sulfate. After separating the desiccant by filtration, the solution was purified by silica gel column chromatography to obtain 5.52 g of N-acetylphenetylamine, which was white crystal (yield: 82%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.